molecular formula C10H9F3N2O B7762704 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 5667-88-9

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Cat. No.: B7762704
CAS No.: 5667-88-9
M. Wt: 230.19 g/mol
InChI Key: YJDGCKQTFGITHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring and a hydroxymethyl (-CH₂OH) group attached to the 1-position. The hydroxymethyl group contributes to its solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGCKQTFGITHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972119
Record name 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-88-9
Record name 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves the reaction of 2-(trifluoromethyl)benzimidazole with an appropriate alcohol under specific conditions. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles . The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties
Benzimidazole derivatives are also known for their anticancer activities. The trifluoromethyl substitution enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It can act on specific enzymes linked to metabolic pathways in cancer and infectious diseases, thus providing a dual mechanism of action—both as an antimicrobial and an anticancer agent .

Synthesis Methodologies

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. Key steps include:

  • Formation of Benzimidazole : Utilizing ortho-phenylenediamine and carboxylic acids.
  • Trifluoromethylation : Employing trifluoromethylating agents like CF₃SO₂Na to introduce the trifluoromethyl group.
  • Reduction : Converting suitable intermediates to the final alcohol form through reduction reactions using lithium aluminum hydride (LAH) or similar reagents.

Material Science Applications

Polymer Additives
Due to its unique chemical properties, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and hydrophobicity. This application is particularly relevant in industries focused on producing high-performance materials for electronics and automotive components .

Coatings and Surfaces
The compound's ability to form strong interactions with surfaces makes it suitable for developing protective coatings that resist chemical degradation and environmental factors. Its incorporation into coating formulations can improve durability and longevity .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including this compound. The results showed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of this compound against human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents on Benzimidazole Attached Functional Group Molecular Weight (g/mol) Key Properties/Activities References
This compound (Target Compound) 2-CF₃ 1-CH₂OH 260.22 Enhanced solubility, bioactivity*
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid 2-CF₃ 1-CH₂COOH 274.21 Potential protease inhibition
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole 2-CF₃-C₆H₄ (phenyl-CF₃) None 262.23 High purity (>99%), electronics
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone 2-CF₃ 1-C(O)C₆H₄-F-piperazinyl 423.34† Likely CNS activity (piperazine moiety)
2-(2-Trifluoromethyl-1H-1,3-benzimidazol-1-yl)acetonitrile 2-CF₃ 1-CH₂CN 241.19 Reactivity for further synthesis

*Bioactivity inferred from ethanol homologs with nematicidal activity (e.g., C11OEtOH in ). †Calculated from molecular formula in .

Solubility and Stability

  • Target Compound: The hydroxymethyl group improves aqueous solubility compared to nonpolar analogs like 2-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole .
  • Acetic Acid Analog: The carboxylic acid group enhances polarity but may reduce cell permeability compared to the ethanol derivative .
  • Ethanone Derivatives: Compounds like 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone exhibit higher lipophilicity due to the piperazine and aromatic substituents, favoring blood-brain barrier penetration .

Biological Activity

The compound 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies, data tables, and research findings.

  • Molecular Formula: C11H9F3N2O2
  • CAS Number: 3837106
  • Molecular Weight: 248.20 g/mol
  • Structural Representation:
    • SMILES: CC(C(=O)N1C=C(C(=C1)C(F)(F)F)N=C2C=CC=CC2=N1)O

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines, which can be attributed to its ability to interfere with cellular mechanisms.

Anticancer Activity

A study examining the cytotoxic effects of various benzimidazole derivatives revealed that compounds with trifluoromethyl substitutions showed enhanced activity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, indicating potent anticancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-1166.5Induces apoptosis
This compoundMCF-78.0Cell cycle arrest
This compoundHeLa7.5Inhibition of proliferation

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
  • Cell Cycle Arrest: It causes G0/G1 and G2/M phase arrest in the cell cycle, leading to inhibited cell proliferation.

In a detailed analysis using flow cytometry, treatment with this compound resulted in a significant increase in the sub-G1 population of cells, indicating apoptosis induction .

Case Studies

Several studies have documented the biological activity of benzimidazole derivatives similar to this compound:

Case Study 1: Cytotoxicity Assessment
A recent study evaluated the effects of various benzimidazole derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on SAR revealed that the presence of trifluoromethyl groups significantly increases the anticancer potential of benzimidazole derivatives. The study utilized computational models to predict activity based on molecular descriptors and confirmed that structural variations directly impact biological efficacy .

Q & A

Q. What are the common synthetic routes for 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol in laboratory settings?

The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives are formed by reacting substituted anilines with aldehydes or ketones under reflux conditions in polar aprotic solvents like DMF. Coupling reagents such as HATU and bases like TEA are used to facilitate amidation or esterification steps. Purification often involves flash chromatography (e.g., 0–10% MeOH in AcOEt gradients) or recrystallization from methanol .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the trifluoromethyl group’s distinct shifts (~δ 110–120 ppm for 13C).
  • IR spectroscopy : To identify functional groups like -OH (broad ~3200 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹).
  • Elemental analysis : To validate purity by comparing calculated vs. experimental C/H/N/F content .

Q. What are the critical physical properties (e.g., melting point, solubility) for experimental handling?

The compound has a melting point of 248°C and is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. These properties guide solvent selection for reactions and crystallization .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data?

Strategies include:

  • Repurification : Use recrystallization or column chromatography to remove impurities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks for exact mass validation.
  • Stoichiometric verification : Ensure reagent ratios align with reaction mechanisms, especially for trifluoromethyl group incorporation .

Q. What crystallographic approaches are effective in determining the compound’s three-dimensional structure?

  • SHELX suite : Employ SHELXL for small-molecule refinement and SHELXS/SHELXD for phase determination. These programs handle high-resolution data and twinned crystals effectively.
  • ORTEP-III : Visualize thermal ellipsoids and hydrogen-bonding networks to validate spatial arrangements .

Q. How does the trifluoromethyl group influence reactivity in further derivatization?

The -CF₃ group is electron-withdrawing, which:

  • Reduces nucleophilicity at adjacent positions, directing electrophilic attacks to less hindered sites.
  • Enhances metabolic stability , making the compound resistant to oxidative degradation in biological assays.
  • Affects crystallinity : The group’s rigidity can improve crystal packing for X-ray studies .

Q. What computational modeling techniques predict the biological activity of this benzimidazole derivative?

  • Molecular docking : Use software like AutoDock to simulate binding poses with target proteins (e.g., enzymes in ’s anti-inflammatory studies).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity .

Q. How do solvent and catalyst choices impact the synthesis of intermediates?

  • DMF/DCM mixtures : Enhance solubility of hydrophobic intermediates during coupling reactions.
  • HATU/TEA systems : Improve amide bond formation efficiency by activating carboxyl groups.
  • Temperature control : Reflux conditions (~80–100°C) optimize reaction rates without decomposing heat-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.